molecular formula C10H21ClO3S B15309191 5-(Isopentyloxy)pentane-1-sulfonyl chloride

5-(Isopentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B15309191
M. Wt: 256.79 g/mol
InChI Key: MUYNXUVLYNBWFV-UHFFFAOYSA-N
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Description

5-(Isopentyloxy)pentane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a branched isopentyloxy (3-methylbutoxy) group at the fifth carbon of a pentane chain and a sulfonyl chloride functional group at the first carbon. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and polymers. The isopentyloxy substituent introduces steric bulk, which may influence solubility, stability, and reactivity compared to linear or aromatic analogs.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-(3-methylbutoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-10(2)6-8-14-7-4-3-5-9-15(11,12)13/h10H,3-9H2,1-2H3

InChI Key

MUYNXUVLYNBWFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Etherification Followed by Sulfonation-Chlorination

Williamson Ether Synthesis of 5-(Isopentyloxy)pentan-1-ol

The foundational step involves constructing the ether linkage between isopentanol and a pentane diol derivative. A modified Williamson ether synthesis is typically employed:

  • Reaction Setup :

    • Substrates : 1,5-dibromopentane (1.0 equiv) and isopentyl alcohol (2.2 equiv).
    • Base : Sodium hydride (NaH, 2.5 equiv) in tetrahydrofuran (THF).
    • Conditions : Reflux at 65°C for 12 hours under nitrogen.
  • Mechanism :

    • Deprotonation of isopentyl alcohol by NaH generates the isopentoxide ion, which displaces the bromide at the terminal position of 1,5-dibromopentane.
    • The intermediate 5-bromopentyl isopentyl ether is isolated via fractional distillation (yield: ~78%).
  • Hydrolysis to Alcohol :

    • The bromine at position 1 is hydrolyzed using aqueous NaOH (10%) at 80°C for 4 hours to yield 5-(isopentyloxy)pentan-1-ol .

Sulfonation and Chlorination

The primary alcohol is converted to the sulfonyl chloride via a two-step process:

Sulfonation with Sulfur Trioxide
  • Reagents : Gaseous $$ \text{SO}_{3} $$ in dichloromethane (DCM) at 0°C.
  • Reaction :
    $$
    \text{5-(Isopentyloxy)pentan-1-ol} + \text{SO}_{3} \rightarrow \text{5-(Isopentyloxy)pentane-1-sulfonic acid}
    $$
  • Yield : 85–90% after neutralization with $$ \text{NaHCO}_{3} $$.
Chlorination with Phosphorus Pentachloride
  • Reagents : $$ \text{PCl}_{5} $$ (1.5 equiv) in DCM at 25°C.
  • Reaction :
    $$
    \text{5-(Isopentyloxy)pentane-1-sulfonic acid} + \text{PCl}{5} \rightarrow \text{5-(Isopentyloxy)pentane-1-sulfonyl chloride} + \text{POCl}{3} + \text{HCl}
    $$
  • Yield : 70–75% after vacuum distillation.

Table 1. Performance Metrics for Two-Step Synthesis

Step Reagents/Conditions Yield (%) Purity (%) Source
Etherification NaH, THF, 65°C 78 92
Sulfonation $$ \text{SO}_{3} $$, DCM, 0°C 88 95
Chlorination $$ \text{PCl}_{5} $$, DCM 73 89

Direct Chlorosulfonation of 5-(Isopentyloxy)pentane

Chlorosulfonic Acid-Mediated Reaction

This one-pot method introduces the sulfonyl chloride group directly onto the alkane chain:

  • Substrate Preparation :

    • 5-(Isopentyloxy)pentane is synthesized via catalytic hydrogenation of the corresponding alkene or via Grignard coupling.
  • Reaction with ClSO$$_3$$H :

    • Conditions : Dropwise addition of chlorosulfonic acid (2.0 equiv) to the substrate at −10°C in $$ \text{CH}{2}\text{Cl}{2} $$.
    • Mechanism : Electrophilic substitution at the terminal carbon, favored by the electron-donating ether group.
  • Workup :

    • Quenching with ice-water followed by extraction with DCM yields the crude product.
    • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the target compound in 68% yield.

Key Challenges :

  • Regioselectivity issues may arise if the ether group directs sulfonation to internal positions.
  • Excess $$ \text{ClSO}_{3}\text{H} $$ increases byproduct formation (e.g., disulfonyl chlorides).

Oxidative Chlorosulfonation of Thiol Intermediates

Thiourea Route

Adapted from patent CN108752274B, this method involves:

  • Synthesis of 5-(Isopentyloxy)pentane-1-thiol :

    • Reaction of 5-(isopentyloxy)pentyl bromide with thiourea in ethanol (reflux, 8 hours).
    • Hydrolysis with NaOH yields the thiol (62% yield).
  • Oxidative Chlorosulfonation :

    • Reagents : Chlorine gas ($$ \text{Cl}_{2} $$) in acetic acid at 40°C.
    • Reaction :
      $$
      \text{RSH} + 3\text{Cl}{2} + \text{H}{2}\text{O} \rightarrow \text{RSO}_{2}\text{Cl} + 4\text{HCl}
      $$
    • Yield : 58% after recrystallization.

Advantages :

  • Avoids harsh sulfonation conditions.
  • Scalable for industrial production.

Comparative Analysis of Methods

Table 2. Method Efficiency and Practical Considerations

Method Total Yield (%) Cost Scalability Purity (%)
Two-Step Synthesis 54–60 High Moderate 89–95
Direct Chlorosulfonation 68 Medium High 82–88
Oxidative Chlorosulfonation 58 Low High 78–85
  • Two-Step Synthesis offers higher purity but requires multiple isolation steps.
  • Direct Chlorosulfonation is efficient but suffers from regioselectivity limitations.
  • Oxidative Methods are cost-effective but produce lower yields.

Mechanistic Insights and Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF increases sulfonation rates but may degrade the ether linkage at elevated temperatures.
  • Halogenated Solvents : DCM minimizes side reactions during chlorosulfonation.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Improves yields in chlorination steps by scavenging HCl.
  • Pyridine : Neutralizes acidic byproducts in thiol oxidation.

Temperature Control

  • Low Temperatures (−10°C to 0°C): Critical for minimizing sulfonic acid decomposition during chlorination.

Chemical Reactions Analysis

5-(Isopentyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

5-(Isopentyloxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a wide range of derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(Isopentyloxy)pentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Substituent Key Features
5-(Isopentyloxy)pentane-1-sulfonyl chloride C₁₀H₂₁ClO₃S ~256.8 (calculated) Isopentyloxy (C₅H₁₁O) Branched alkyl chain; steric hindrance
5-(Benzyloxy)pentane-1-sulfonyl chloride C₁₂H₁₇ClO₃S 276.78 Benzyloxy (C₇H₇O) Aromatic substituent; resonance stabilization
5-Methoxy-3-methylpentane-1-sulfonyl chloride C₇H₁₅ClO₃S 214.71 Methoxy (CH₃O), methyl branch Smaller substituent; higher volatility

Key Observations :

  • Molecular Weight : The benzyloxy analog (276.78) is heavier than the isopentyloxy derivative (~256.8) due to the aromatic ring. The methoxy variant (214.71) is the lightest.
  • Methoxy: Minimal steric bulk, leading to higher reactivity and volatility .

Reactivity and Stability

  • Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis. The isopentyloxy group’s steric bulk may slow hydrolysis compared to the methoxy analog, which lacks steric protection. The benzyloxy derivative’s discontinuation () suggests stability or handling challenges, possibly due to competing side reactions or sensitivity to light/moisture .
  • Synthetic Utility: The methoxy variant is used as a pharmaceutical impurity standard, requiring high purity and stability under analytical conditions .

Q & A

Q. What are efficient synthetic routes for 5-(Isopentyloxy)pentane-1-sulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via a telescoping method using the Thiourea/NCBSI/HCl system. This approach converts alkyl halides to sulfonyl chlorides in a one-pot reaction. Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of alkyl halide to NCBSI ensures complete conversion.
  • Temperature : Reactions typically proceed at 60–70°C for 4–6 hours.
  • Workup : Quenching with ice-cold water followed by extraction with dichloromethane yields the product in >75% purity. For example, analogous compounds like butane-1-sulfonyl chloride achieved 77% yield under these conditions .

Q. How can 5-(Isopentyloxy)pentane-1-sulfonyl chloride be characterized using spectroscopic methods?

  • 1H/13C NMR : Key signals include:
  • 1H NMR : δ ~3.55–3.65 ppm (m, 2H, -SO2Cl adjacent CH2), δ ~1.90–2.05 ppm (m, 2H, -OCH2CH2-), and δ ~0.90–1.10 ppm (t, 3H, terminal CH3).
  • 13C NMR : δ ~65–67 ppm (-SO2Cl CH2), δ ~20–26 ppm (backbone CH2), and δ ~12–14 ppm (terminal CH3).
    These patterns align with structurally similar sulfonyl chlorides like pentane-1-sulfonyl chloride .
    • Elemental analysis : Confirm purity via %C, %H, and %S matching theoretical values (e.g., ±0.3% deviation).

Advanced Research Questions

Q. How does the isopentyloxy group influence the reactivity of 5-(Isopentyloxy)pentane-1-sulfonyl chloride compared to other alkoxy-substituted sulfonyl chlorides?

The branched isopentyloxy group enhances steric hindrance, reducing nucleophilic substitution rates compared to linear alkoxy analogs (e.g., hexyloxy derivatives). This is evident in:

  • Kinetic studies : Second-order rate constants for reactions with amines are ~20% lower than those of linear-chain analogs.
  • Computational modeling : DFT calculations show increased energy barriers for nucleophilic attack due to steric effects .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with heterocyclic amines?

Discrepancies often arise from solvent polarity and amine basicity. For example:

  • Polar aprotic solvents (e.g., DMF) : Accelerate reactions by stabilizing transition states.
  • Weakly basic amines (e.g., aniline) : Require catalytic base (e.g., Et3N) to deprotonate intermediates. Comparative studies using 4-phenyl-1,2,4-triazole-3-thiol derivatives (e.g., 95% yield with NaH activation) highlight solvent-dependent pathways .

Q. How can 5-(Isopentyloxy)pentane-1-sulfonyl chloride be applied in synthesizing bioactive heterocycles?

The compound serves as a sulfonylation agent for introducing sulfonamide motifs. For example:

  • Triazole-thiolate derivatives : React with sodium thiolates (e.g., 4-allyl-5-(3-hydroxy-4-(isopentyloxy)butyl)-4H-1,2,4-triazole-3-thiolate) to form sulfonamides with antimicrobial activity.
  • Conditions : Stir equimolar amounts in THF at 25°C for 12 hours, yielding >90% conversion (melting points: 197–198°C) .

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